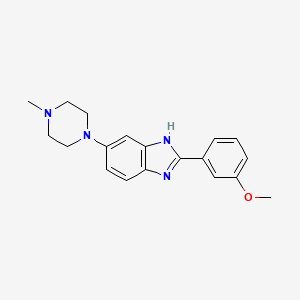
2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole
Descripción general
Descripción
2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. This compound is a benzimidazole derivative that exhibits potent biological activities, making it an attractive target for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole involves the inhibition of tubulin polymerization and the activation of the Nrf2/ARE pathway. Tubulin is a protein that plays a critical role in the formation of microtubules, which are essential for cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts the microtubule network and leads to cell cycle arrest and apoptosis.
The Nrf2/ARE pathway is a signaling pathway that plays a critical role in the regulation of cellular homeostasis and oxidative stress. This pathway is activated in response to oxidative stress and leads to the upregulation of antioxidant enzymes and the suppression of inflammatory cytokines. By activating the Nrf2/ARE pathway, this compound protects neurons from oxidative stress and glutamate-induced excitotoxicity.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects, including antitumor activity, neuroprotective activity, and anti-inflammatory activity. Studies have shown that this compound inhibits the growth of cancer cells by disrupting the microtubule network and inducing apoptosis. In addition, this compound protects neurons from oxidative stress and glutamate-induced excitotoxicity by activating the Nrf2/ARE pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole in lab experiments include its potent biological activity, its relatively simple synthesis method, and its potential applications in various fields of scientific research. However, there are also some limitations to using this compound in lab experiments, including its low solubility in aqueous solutions, its potential toxicity to cells, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole. One area of research is in the development of new drugs for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use. Another area of research is in the development of new drugs for the treatment of neurological disorders. Studies are needed to investigate the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases. Finally, there is a need for further research on the potential applications of this compound in other fields of scientific research, such as biotechnology and materials science.
Métodos De Síntesis
The synthesis of 2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole involves the condensation of 2-(3-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid with 1-(4-methylpiperazin-1-yl)propan-2-one in the presence of a suitable coupling agent and base. The reaction proceeds through the formation of an amide intermediate, which is then cyclized to form the desired product. The overall yield of this synthesis method is around 50-60%, and the purity of the final product can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which disrupts the microtubule network and leads to cell cycle arrest and apoptosis.
Another area of research is in the development of new drugs for the treatment of neurological disorders. Studies have shown that this compound exhibits potent neuroprotective activity against oxidative stress and glutamate-induced excitotoxicity. The mechanism of action of this compound involves the activation of the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes and the suppression of inflammatory cytokines.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-22-8-10-23(11-9-22)15-6-7-17-18(13-15)21-19(20-17)14-4-3-5-16(12-14)24-2/h3-7,12-13H,8-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMUUODVUCKTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325125 | |
| Record name | 2-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817585 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865657-71-2 | |
| Record name | 2-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dimethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2852190.png)

![2-[1-[2-(6-Oxo-4-phenylpyrimidin-1-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2852196.png)
![Tert-butyl 2-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2852197.png)
![1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride](/img/structure/B2852198.png)

![N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide](/img/structure/B2852201.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate](/img/structure/B2852203.png)
![Ethyl 2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2852205.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-pivalamidothiophene-3-carboxylate](/img/structure/B2852206.png)

![2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2852210.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2852211.png)

